molecular formula C13H14N2O2 B13997626 2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile CAS No. 37673-03-3

2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile

Cat. No.: B13997626
CAS No.: 37673-03-3
M. Wt: 230.26 g/mol
InChI Key: AXNHBGUUQZQXLN-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile is a chemical compound that features a benzodioxole ring fused with a pyrrolidine ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with pyrrolidine. One common method includes the use of bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C) to form the intermediate 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrolidine or benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile is unique due to its combination of the benzodioxole and pyrrolidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

37673-03-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile

InChI

InChI=1S/C13H14N2O2/c14-8-11(15-5-1-2-6-15)10-3-4-12-13(7-10)17-9-16-12/h3-4,7,11H,1-2,5-6,9H2

InChI Key

AXNHBGUUQZQXLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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